An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxybenzylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of larger molecules. Understanding the core physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutic agents and other functional materials.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Fluoro-3-methoxybenzylamine. It details established experimental protocols for the determination of key parameters and presents a typical synthetic route. Furthermore, it explores the relationship between its structural attributes and their implications in a drug discovery context.
Physicochemical Properties
A precise understanding of a compound's physicochemical characteristics is fundamental to predicting its behavior in both chemical and biological systems. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for 4-Fluoro-3-methoxybenzylamine is summarized in the tables below. It is important to note that while some data is derived from computational models, it provides valuable estimations in the absence of comprehensive experimental values.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [PubChem][1] |
| Molecular Weight | 155.17 g/mol | [PubChem][1] |
| CAS Number | 508177-67-1 | [Aromsyn Co.,Ltd.][2] |
| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | [PubChem][1] |
| XLogP3 (Predicted) | 0.9 | [PubChem][1] |
| Polar Surface Area | 35.3 Ų | [PubChem][1] |
Experimental and Predicted Physical Properties
| Property | Value | Notes |
| Melting Point | Data Not Available | - |
| Boiling Point | 234.9 ± 25.0 °C (Predicted) | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |
| pKa (Predicted) | 9.04 ± 0.10 | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |
| Water Solubility | Predicted to be immiscible | Based on data for the isomeric 3-Fluoro-4-methoxybenzylamine.[3] |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of 4-Fluoro-3-methoxybenzylamine is through the reductive amination of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Chemical Reactivity
As a primary amine, 4-Fluoro-3-methoxybenzylamine exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to readily participate in a variety of chemical transformations, including:
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N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.
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Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring can modulate the reactivity of both the amine and the aromatic ring in electrophilic aromatic substitution reactions.
Role in Drug Discovery and Development
While specific signaling pathways for 4-Fluoro-3-methoxybenzylamine are not extensively documented, its utility as a scaffold in drug discovery is evident from the broader class of benzylamine derivatives. The physicochemical properties of such molecules are critical in determining their potential as drug candidates.
The interplay of properties such as solubility, lipophilicity (logP), and ionization state (pKa) governs how a molecule interacts with the biological environment. For instance, adequate aqueous solubility is necessary for administration and distribution in the bloodstream, while a certain degree of lipophilicity is required to cross cell membranes and reach intracellular targets. The fluorine atom in 4-Fluoro-3-methoxybenzylamine can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern medicinal chemistry.
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like 4-Fluoro-3-methoxybenzylamine.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology (Capillary Method):
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Microscale Capillary Method):
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Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
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Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
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Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbles cease, and the liquid just begins to enter the capillary tube.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it reflects the equilibrium between the protonated (conjugate acid) and unprotonated forms. Potentiometric titration is a common method for its determination.
Methodology (Potentiometric Titration):
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Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for compounds with low water solubility) to a known concentration.
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
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Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
logP Determination
Principle: The logarithm of the partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.
Methodology (Shake-Flask Method):
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Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.
Methodology (Flask Method - OECD 105):
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Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
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Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, LC-MS).
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Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or µg/mL) at the specified temperature.
Conclusion
References
- 1. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 508177-67-1 | 4-Fluoro-3-methoxybenzylamine - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
